molecular formula C6H9N3O2S B7770679 2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid

2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid

Cat. No.: B7770679
M. Wt: 187.22 g/mol
InChI Key: FVNKWWBXNSNIAR-UHFFFAOYSA-N
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Description

2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various fields of science and industry

Preparation Methods

The preparation of 2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .

Scientific Research Applications

2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological molecules. In industry, it can be used in the production of other chemicals and materials .

Mechanism of Action

The mechanism of action of 2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds like 1,2-dichloroethene (CID 638186 and CID 643833) have been studied for their structural similarities . this compound may exhibit distinct properties and reactivity that set it apart from these similar compounds.

Properties

IUPAC Name

2-amino-3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNKWWBXNSNIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)S)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=N1)S)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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